8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate
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Description
8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate is a useful research compound. Its molecular formula is C21H14O7 and its molecular weight is 378.336. The purity is usually 95%.
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Scientific Research Applications
Conjugation Length Control in Polymers
Research on poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] (MEHPPV) demonstrates how varying conjugation lengths, achieved through selective thermal elimination, can influence optical properties and energy transfer within polymers. This process involves the manipulation of substituents like acetate groups, indicating a potential application of compounds like 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate in the development of advanced materials with tailored optical behaviors (Padmanaban & Ramakrishnan, 2000).
Diesel Oxygenate Additives
A study on 2-methoxyethyl acetate (MEA) highlights its utility in reducing exhaust smoke as a diesel additive. The compound's effects on engine performance and emissions provide insights into the potential of related acetate compounds in enhancing fuel properties and reducing environmental impact (Yanfeng et al., 2007).
Isochroman Derivatives and Crystallization
Research on isochroman derivatives, including those with methoxy and acetate substituents, explores their tendency to crystallize in chiral space groups. These findings suggest applications in crystal engineering and the development of materials with specific chiral properties (Palusiak et al., 2004).
Rhodium-Catalyzed Reactions
The catalysis of reactions involving dimethyl diazomalonate and nitriles by rhodium(II) acetate leading to oxazole formations illustrates the role of acetate compounds in facilitating novel synthetic pathways in organic chemistry. Such reactions could be relevant in synthesizing complex molecules and intermediates in pharmaceuticals (Connell et al., 1986).
Acetoxymethylation of Coumarins
Studies on the acetoxymethylation of various coumarins using manganese(III) acetate reveal pathways for functionalizing coumarin structures, potentially applicable in synthesizing derivatives like 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate for various industrial and pharmaceutical applications (Kurosawa & Harada, 1979).
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-11(22)26-13-6-7-14-15(10-19(23)27-18(14)9-13)16-8-12-4-3-5-17(25-2)20(12)28-21(16)24/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKCLJBAPNEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.